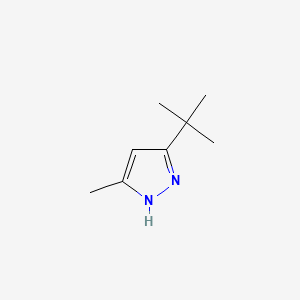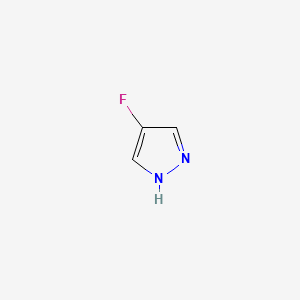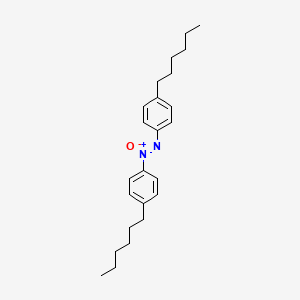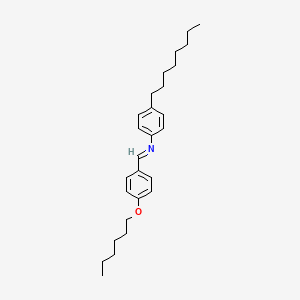
3-(tert-Butyl)-5-methyl-1H-pyrazole
Übersicht
Beschreibung
The compound "3-(tert-Butyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The tert-butyl group attached to the third position and a methyl group at the fifth position are indicative of the compound's potential for chemical modification and its utility in various chemical reactions .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with tert-butyl groups, often involves the reaction of hydrazines with various carbonyl compounds. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study demonstrates the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles using tert-butylhydrazine hydrochloride and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, with the reaction media influencing the regioselectivity of the product . Additionally, a solvent-free condensation/reduction reaction sequence has been reported for the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the operational ease and efficiency of the method .
Molecular Structure Analysis
Structural characterization of pyrazole derivatives is commonly performed using techniques such as FT-IR, MS, NMR, and X-ray diffraction. Theoretical studies using density functional theory (DFT) methods have been employed to optimize molecular geometry and vibrational frequencies, which are found to be consistent with experimental data . The crystal structures of various pyrazole derivatives have been determined, revealing details such as planarity of the heterocyclic core and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions due to their reactive functional groups. For example, the reactions of pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide in the presence of carboxylic acids lead to novel diastereomerically pure dicarboxylates, with the reaction's regio- and stereoselectivity being discussed . The reactivity of pyrazole derivatives under UV irradiation has also been studied, with some compounds demonstrating stability while others undergo decomposition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents affects properties such as solubility, boiling and melting points, and stability. The formation of hydrogen-bonded supramolecular structures in various dimensions has been observed, which can impact the compound's crystallinity and potential applications in materials science . The study of isomorphisms among different pyrazole derivatives provides insight into the influence of substituents on the compound's properties .
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
3-(tert-Butyl)-5-methyl-1H-pyrazole derivatives have been synthesized and evaluated for their antitumor properties. For instance, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates exhibited significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Structural Chemistry and Synthesis
The structural chemistry of 3-(tert-Butyl)-5-methyl-1H-pyrazole derivatives plays a crucial role in various synthetic processes. For example, studies on the X-ray structure of specific derivatives have provided insights into the existence of these compounds as tautomers, and how they interact through intermolecular hydrogen bonds (Wang et al., 2013).
Chemical Reactivity and Interactions
The chemical reactivity and interaction properties of 3-(tert-Butyl)-5-methyl-1H-pyrazole compounds have been explored. For instance, studies have shown how these molecules are linked into simple chains or form hydrogen-bonded aggregates, which is crucial for understanding their chemical behavior and potential applications (Abonía et al., 2007).
Synthesis of Functionalized Derivatives
The synthesis of pyrazoles with functionalized side chains, including those with tert-butyl groups at C5, has been demonstrated. These syntheses are significant for creating ligands and other polyfunctional pyrazoles, which have potential applications in various fields, including medicinal chemistry (Grotjahn et al., 2002).
Environmental Applications
The potential environmental applications of 3-(tert-Butyl)-5-methyl-1H-pyrazole derivatives have been investigated. For example, a bifunctional frustrated pyrazolylborane Lewis pair was used for the fixation of small molecules like carbon dioxide, demonstrating the compound's potential in environmental chemistry (Theuergarten et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-tert-butyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZTKYZLLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242261 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-5-methyl-1H-pyrazole | |
CAS RN |
96440-80-1 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)



